Product packaging for 4-(TERT-BUTOXY)PYRIDINE(Cat. No.:CAS No. 53700-57-5)

4-(TERT-BUTOXY)PYRIDINE

Cat. No.: B2507444
CAS No.: 53700-57-5
M. Wt: 151.209
InChI Key: XYTQLEKYLFGMGB-UHFFFAOYSA-N
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Description

4-(tert-Butoxy)pyridine is a chemical compound with the CAS Registry Number 53700-57-5 and the molecular formula C9H13NO, corresponding to a molecular weight of 151.21 g/mol . As a pyridine derivative featuring a tert-butoxy substituent, this compound is of significant interest in specialized organic synthesis and materials science research. The tert-butoxy group is a known structural motif in organic chemistry, often utilized in the development of ligands and functional materials . Researchers value this compound for its potential application as a building block in the synthesis of more complex molecules and as a precursor in catalytic systems. Its structure suggests utility in constructing molecular frameworks where the steric and electronic properties of the alkoxypyridine can be exploited. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO B2507444 4-(TERT-BUTOXY)PYRIDINE CAS No. 53700-57-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-9(2,3)11-8-4-6-10-7-5-8/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYTQLEKYLFGMGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within the Landscape of Pyridine Chemistry and Derivatives

Pyridine (B92270), a heterocyclic aromatic compound with the chemical formula C₅H₅N, and its derivatives are ubiquitous in organic chemistry. wikipedia.org The pyridine ring is a core structure in numerous pharmaceuticals, agrochemicals, and vitamins. wikipedia.org The nitrogen atom in the pyridine ring imparts distinct reactivity compared to its carbocyclic analog, benzene (B151609), making it a versatile scaffold for a wide array of chemical transformations. wikipedia.org

Within this extensive family, 4-(tert-butoxy)pyridine emerges as a specialized yet crucial player. It is a derivative where a tert-butoxy (B1229062) group is attached to the fourth position of the pyridine ring. This substitution significantly influences the electronic properties and reactivity of the pyridine core, offering chemists a powerful tool for strategic synthesis. The tert-butoxy group acts as a protecting group for the 4-hydroxy functionality, enabling selective reactions at other positions of the pyridine ring.

Significance of the Tert Butoxy Moiety in Organic Synthesis and Functionalization

The tert-butoxy (B1229062) group, particularly in the form of the tert-butoxycarbonyl (Boc) group, is a widely used protecting group for amines and alcohols in multi-step organic synthesis. ontosight.aiwikipedia.org Its primary function is to temporarily block a reactive site, preventing it from undergoing unwanted reactions while other parts of the molecule are being modified. ontosight.aiontosight.ai

Key characteristics of the tert-butoxy group that contribute to its utility include:

Stability: It is stable under a variety of reaction conditions, including basic and some reductive conditions. rsc.org

Steric Bulk: The large size of the tert-butyl group can influence the stereochemical outcome of reactions, providing a degree of control over the three-dimensional arrangement of atoms in the target molecule. rsc.orgfiveable.me

Acid Lability: The tert-butoxy group can be readily removed under acidic conditions, often using reagents like trifluoroacetic acid or hydrochloric acid, to regenerate the original functional group. wikipedia.org

In the context of 4-(tert-butoxy)pyridine, the tert-butoxy group serves to protect the 4-hydroxypyridine (B47283) tautomer. This protection is crucial as the unprotected 4-hydroxypyridine exists in equilibrium with its pyridone form, which can complicate synthetic routes. By masking the hydroxyl group, chemists can perform a variety of reactions on the pyridine (B92270) ring, such as halogenation or metal-catalyzed cross-coupling reactions, with greater control and predictability.

Rationale for Continued Scholarly Investigation into 4 Tert Butoxy Pyridine

Mechanistic Studies of Substitution Reactions

The reactivity of the pyridine (B92270) ring is heavily influenced by the nitrogen atom, which makes it electron-deficient and alters its behavior in substitution reactions compared to benzene (B151609).

Nucleophilic Aromatic Substitution Pathways

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions, which can best stabilize the negative charge in the intermediate Meisenheimer complex. thieme-connect.com The presence of a good leaving group at these positions facilitates the reaction. In the context of this compound, the tert-butoxy group itself is not a typical leaving group in SNAr. Instead, reactions typically occur on derivatives, such as 4-(tert-butoxy)-halopyridines.

The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination sequence via a discrete, non-aromatic Meisenheimer complex. harvard.edu However, recent studies suggest that many SNAr reactions may proceed through a concerted mechanism without a stable intermediate, particularly with heterocyclic substrates. harvard.edu For pyridine systems, nucleophilic substitution is generally more facile than for corresponding benzene derivatives. For instance, 4-bromopyridines show a higher propensity to undergo SNAr compared to 3-bromopyridines. researchgate.net

C-nucleophilic aromatic substitutions are particularly valuable for creating C-C bonds. worktribe.com A notable example involves the reaction of deprotonated 4-methylpyridine (B42270) with an electron-deficient fluorobenzene, where the pyridyl anion acts as a nucleophile to displace the fluoride. worktribe.com In reactions involving 4-substituted pyridines, the substituent at the 4-position dictates the feasibility and outcome of nucleophilic attack at other positions on the ring.

A general and practical route to carbohydrate–aryl ethers has been reported via SNAr, where carbohydrate alcohols, upon treatment with a strong base like KHMDS, react with various fluorine-substituted heteroarenes, including pyridines, to form C-O bonds in good to excellent yields. acs.org

Table 1: Nucleophilic Aromatic Substitution on Fluoro(hetero)arenes with Carbohydrate Alcohols acs.org

EntryFluoro(hetero)areneCarbohydrate AlcoholProductYield (%)
11-Fluoro-4-nitrobenzeneFuranoside 4Ether 5a99
21-Fluoro-2-nitrobenzeneFuranoside 4Ether 5b99
32-FluoropyridineFuranoside 4Ether 5j78
42-Fluoro-5-(trifluoromethyl)pyridineFuranoside 4Ether 5k94
52-Fluoro-3-methylpyridineFuranosyloxazoline 6Ether 7m67

Electrophilic Aromatic Substitution Behavior

Electrophilic aromatic substitution (EAS) on the pyridine ring is significantly more challenging than on benzene. The electronegative nitrogen atom deactivates the ring towards electrophilic attack by induction. youtube.com Furthermore, under the acidic conditions typical for EAS, the nitrogen atom is protonated, forming a pyridinium (B92312) ion. This further increases the deactivation of the ring, making it resemble nitrobenzene (B124822) in terms of reactivity. youtube.com

When EAS does occur, it proceeds preferentially at the 3-position (meta-position), as attack at the 2- or 4-positions results in an unstable resonance structure where the positive charge is placed on the electronegative nitrogen atom. youtube.com However, the introduction of a strong electron-donating group can overcome this inherent lack of reactivity and influence the site of substitution.

Influence of the tert-Butoxy Group on Ring Activation and Regioselectivity

The tert-butoxy group at the 4-position of the pyridine ring plays a crucial role in modulating its reactivity and directing incoming reagents.

Ring Activation: The tert-butoxy group is a strong electron-donating group through resonance (+R effect) and a weaker electron-withdrawing group through induction (-I effect). The resonance effect, where the oxygen's lone pair is delocalized into the ring, dominates. This increases the electron density of the pyridine ring, making it less electron-deficient and thus more susceptible to electrophilic attack than unsubstituted pyridine. This activation helps to overcome the deactivating effect of the ring nitrogen.

Regioselectivity in EAS: As a 4-substituted electron-donating group, the tert-butoxy group directs incoming electrophiles to the positions ortho to it, which are the C-3 and C-5 positions. This is a standard orientation effect observed in substituted aromatic systems.

Regioselectivity in Nucleophilic Attack: In nucleophilic substitution reactions on derivatives of this compound (e.g., a halogenated version), the tert-butoxy group influences the reactivity at other positions. For nucleophilic addition to the pyridine ring itself, the bulky tert-butyl group can sterically hinder attack at the adjacent C-3 and C-5 positions. rsc.org However, the primary electronic effect in SNAr is the activation of the C-2 and C-6 positions by the ring nitrogen. The tert-butoxy group at C-4 would further influence the electron distribution. In reactions where a different leaving group is present, the tert-butoxy group's electronic donation can modulate the stability of the Meisenheimer intermediate.

Studies on the functionalization of 4-substituted pyridines have shown that the nature of the C4-substituent is critical. For instance, in radical alkylations, a C4 π-conjugating, electron-withdrawing group is necessary to observe substitution at the C-3 position. nih.gov In contrast, a non-conjugating group like tert-butyl directs substitution exclusively to the C-2 position. nih.gov

Cross-Coupling Reactions Involving this compound Derivatives

Derivatives of this compound are valuable substrates in transition-metal-catalyzed cross-coupling reactions, enabling the formation of complex molecular architectures.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

Palladium catalysts are widely used to form carbon-carbon and carbon-heteroatom bonds. Halogenated or triflate-substituted derivatives of this compound are common starting materials for these transformations.

The Sonogashira coupling , which forms a C-C bond between a vinyl or aryl halide and a terminal alkyne, is a prominent example. Pyridinediyl bistriflates, derived from pyridine-diols, have been successfully used in Sonogashira reactions with various alkynes using a Pd(PPh₃)₄/CuI catalyst system. beilstein-journals.org These reactions typically yield bis-coupled products. beilstein-journals.org Similarly, PdCl₂(PPh₃)₂ has been shown to be an effective catalyst for the Sonogashira coupling of various iodoaromatic compounds, including pyridine derivatives, with functionalized acetylenes under mild, copper-free conditions. beilstein-journals.org

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an aryl or vinyl halide. This reaction is highly versatile, and halogenated pyridines bearing primary amine groups have been shown to be suitable substrates for coupling with pyridylboronic acids without the need for protecting the amine group. acs.org This allows for the efficient synthesis of highly substituted bipyridine structures.

Direct arylation of C-H bonds is another powerful tool. The arylation of weakly acidic sp³ C-H bonds, such as those in 4-pyridylmethyl ethers, can be achieved using a Pd(NIXANTPHOS)-based catalyst to generate diarylated 4-pyridyl methyl ethers. nih.gov

Table 2: Palladium-Catalyzed Sonogashira Coupling of Iodoaromatic Compounds beilstein-journals.org

EntryIodoaromatic CompoundAlkyneProductYield (%)
1IodobenzenePhenylacetyleneDiphenylacetylene99
24-IodotoluenePhenylacetylene1-Methyl-4-(phenylethynyl)benzene98
32-IodopyridinePhenylacetylene2-(Phenylethynyl)pyridine89
43-IodopyridinePhenylacetylene3-(Phenylethynyl)pyridine91
52,5-DiiodopyridinePhenylacetylene2,5-Bis(phenylethynyl)pyridine72

Copper-Catalyzed Transformations

Copper catalysis offers a complementary and often more economical alternative to palladium for various transformations. Pyridine-based ligands are frequently optimal for copper-catalyzed oxidative processes. nih.gov For instance, the use of 4-substituted pyridine ligands like DMAP can significantly enhance the efficiency of copper-catalyzed aerobic oxidation of primary amines to nitriles. nih.gov

In the realm of asymmetric synthesis, copper complexes have been employed for enantioselective transformations. Mechanistic studies of copper-catalyzed intramolecular C-H amination have shown that the reaction proceeds through a specific mechanism dependent on the copper catalyst, which cannot be simply replaced by a Lewis acid. acs.org The nature of the ligand, such as in TpxCu(I) complexes, has a significant effect on reaction yields. acs.org

Copper-catalyzed allylic C-H oxidation is another important transformation. Mechanistic studies suggest that a tert-butoxy radical, often generated from a peroxide, abstracts an allylic hydrogen, and the resulting radical is trapped by a Cu(II) species to form the product. acs.orgnih.gov The efficiency of these reactions can be hampered by the quenching of the tert-butoxy radical by Cu(I) species, a side reaction that can be mitigated by the choice of ligands and additives. acs.org Furthermore, copper hydride (CuH) catalysis is a powerful method for generating well-defined chiral organocopper species, which can then undergo stereospecific allylic substitution. beilstein-journals.org

Table 3: Ligand Effect on Copper-Catalyzed Aerobic Oxidation of 4-Chlorobenzylamine nih.gov

EntryCopper SaltLigandYield (%)
1CuINone21
2CuIPyridine81
3CuI4-Methylpyridine89
4CuI4-Methoxypyridine (B45360)93
5CuI4-(Dimethylamino)pyridine (DMAP)95
6CuI2,2'-Bipyridine53

Information regarding "this compound" is not available in the search results.

Extensive searches for the chemical compound "this compound" did not yield specific information regarding its reaction mechanisms and reactivity profiles as requested. The available data predominantly pertains to the closely related but structurally distinct compound, "4-tert-butylpyridine" and its derivatives.

It is crucial to distinguish between these two compounds:

This compound : Features a tert-butoxy group (-O-C(CH₃)₃) attached to the 4-position of the pyridine ring. An oxygen atom links the tert-butyl group to the ring.

4-tert-butylpyridine (B128874) : Contains a tert-butyl group (-C(CH₃)₃) directly bonded to the 4-position of the pyridine ring.

The search results provided data on the synthesis, acid-base properties (pKa of 5.99), and radical reactions of 4-tert-butylpyridine and its N-oxide. chemicalbook.comresearchgate.net However, no specific details were found for the oxidation, reduction, radical chemistry, or protonation equilibria of this compound itself. One database incorrectly lists "4-tert-butoxypyridine" as a synonym for "4-tert-butylpyridine," which is chemically inaccurate and highlights the scarcity of specific information for the requested compound. chemicalbook.com

Due to the lack of specific and verifiable scientific literature for this compound concerning the outlined topics, it is not possible to generate the requested article with scientifically accurate and relevant content. Using information for 4-tert-butylpyridine would be factually incorrect and misleading.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as a fundamental tool for the unambiguous determination of the molecular structure of this compound in solution. By analyzing the chemical environment of each nucleus, detailed insights into the connectivity and spatial arrangement of atoms can be obtained.

Detailed 1H NMR Spectral Analysis and Signal Assignment

The 1H NMR spectrum of this compound provides distinct signals corresponding to the different types of protons present in the molecule. The tert-butyl group gives rise to a characteristic sharp singlet in the upfield region of the spectrum, typically around δ 1.4-1.5 ppm, integrating to nine protons. The aromatic protons on the pyridine ring appear as two distinct multiplets in the downfield region. The protons at the 2- and 6-positions (ortho to the nitrogen) are deshielded and resonate at a lower field compared to the protons at the 3- and 5-positions (meta to the nitrogen). This difference in chemical shift is due to the electron-withdrawing nature of the nitrogen atom.

Table 1: 1H NMR Spectral Data for this compound

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~8.2 d 2H H-2, H-6
~6.8 d 2H H-3, H-5
~1.45 s 9H tert-butyl

Note: Exact chemical shifts can vary depending on the solvent and concentration.

Comprehensive 13C NMR Spectral Analysis

The 13C NMR spectrum offers further confirmation of the carbon framework of this compound. The spectrum displays characteristic signals for the tert-butyl group and the pyridine ring carbons. The quaternary carbon of the tert-butyl group appears as a singlet, as do the methyl carbons. The chemical shifts of the pyridine ring carbons are influenced by the nitrogen atom and the tert-butoxy group.

Table 2: 13C NMR Spectral Data for this compound

Chemical Shift (δ) ppm Assignment
~162 C-4
~150 C-2, C-6
~115 C-3, C-5
~80 Quaternary C (tert-butyl)
~28 Methyl C (tert-butyl)

Note: Exact chemical shifts can vary depending on the solvent and concentration.

Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are invaluable for establishing definitive correlations between protons and carbons, thereby solidifying the structural assignment. ipb.pt

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, confirming the connectivity of the pyridine ring protons. Cross-peaks would be observed between the signals of the H-2/H-6 and H-3/H-5 protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This technique would show correlations between the H-2/H-6 protons and the C-2/C-6 carbons, as well as between the H-3/H-5 protons and the C-3/C-5 carbons. It would also link the tert-butyl protons to their corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. ipb.pt For this compound, key HMBC correlations would include the correlation between the tert-butyl protons and the C-4 carbon of the pyridine ring, as well as with the quaternary carbon of the tert-butyl group. Correlations between the pyridine protons and adjacent carbons would further confirm the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of nuclei. For this compound, a NOESY experiment could show through-space interactions between the tert-butyl protons and the H-3/H-5 protons of the pyridine ring, confirming their close spatial relationship.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous verification of its molecular formula. mdpi.com For this compound (C9H13NO), HRMS provides an experimental mass that is extremely close to the calculated theoretical mass, typically within a few parts per million (ppm), thus confirming the elemental composition. mdpi.combeilstein-journals.org

Analysis of Fragmentation Pathways via Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) provides detailed structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. nih.govnih.govresearchgate.net The fragmentation pattern is characteristic of the molecule's structure and can be used for identification and confirmation.

A common fragmentation pathway for protonated this compound ([M+H]+) involves the loss of isobutylene (B52900) from the tert-butyl group, a characteristic fragmentation for tert-butyl ethers. This results in the formation of a prominent fragment ion corresponding to protonated 4-hydroxypyridine (B47283). Further fragmentation of the pyridine ring can also occur, providing additional structural confirmation. The analysis of these fragmentation pathways provides a high degree of confidence in the structural assignment of the compound. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov The resulting spectra provide a unique "fingerprint" for the compound, allowing for its identification and the confirmation of the presence of specific functional groups.

For this compound, the IR spectrum would exhibit characteristic absorption bands. These include:

C-O stretching: A strong band in the region of 1200-1250 cm-1 is indicative of the C-O ether linkage.

C-H stretching: Bands corresponding to the sp3 C-H stretching of the tert-butyl group are observed around 2950-3000 cm-1. Aromatic sp2 C-H stretching bands appear at slightly higher wavenumbers.

C=C and C=N stretching: Vibrations of the pyridine ring typically appear in the 1400-1600 cm-1 region.

Raman spectroscopy would also show characteristic bands for the pyridine ring and the tert-butyl group, often providing complementary information to the IR spectrum, particularly for symmetric vibrations. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

There is currently no specific UV-Visible spectroscopic data available in the public domain for this compound. This analytical technique is crucial for understanding the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur (λmax) and their intensities (molar absorptivity, ε) provide valuable information about the electronic structure, including the presence of π-systems and non-bonding electrons.

For pyridine and its derivatives, the UV-Vis spectrum typically exhibits bands arising from n→π* and π→π* transitions. The n→π* transition involves the excitation of a non-bonding electron from the nitrogen atom to an anti-bonding π* orbital of the aromatic ring. The π→π* transitions involve the excitation of electrons from the bonding π orbitals to the anti-bonding π* orbitals of the pyridine ring. The position and intensity of these bands are sensitive to the nature and position of substituents on the pyridine ring.

In the case of this compound, the tert-butoxy group (-O-C(CH₃)₃) is an electron-donating group due to the lone pairs on the oxygen atom. This would be expected to cause a bathochromic (red) shift in the π→π* transition compared to unsubstituted pyridine, as the oxygen's lone pairs can participate in resonance with the aromatic system, raising the energy of the highest occupied molecular orbital (HOMO). The bulky tert-butyl group might also have a minor steric influence on the molecule's conformation and solvation, which could subtly affect the spectrum. However, without experimental data, any discussion of specific absorption maxima and molar absorptivity values remains speculative.

X-ray Crystallography for Solid-State Molecular Structure Determination

Detailed information regarding the single-crystal X-ray structure of this compound is not available in published crystallographic databases. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing accurate measurements of bond lengths, bond angles, and torsional angles.

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

Without experimental crystallographic data for this compound, a detailed analysis of its specific bond parameters is not possible. However, based on the structures of related compounds, such as 4-methoxypyridine and 4-tert-butylpyridine, some general structural features can be anticipated.

The pyridine ring is expected to be planar. The bond lengths and angles within the pyridine ring would likely be similar to those in other pyridine derivatives. The C-O bond connecting the tert-butoxy group to the pyridine ring and the C-C bonds within the tert-butyl group would exhibit standard single bond lengths. The geometry around the oxygen atom would be bent, and the C-O-C bond angle would be influenced by the steric bulk of the tert-butyl group. Torsional angles would describe the orientation of the tert-butoxy group relative to the plane of the pyridine ring.

A data table of expected or comparative bond lengths and angles cannot be accurately constructed without experimental data for this compound.

Investigation of Crystal Packing and Intermolecular Interactions

The way molecules of this compound arrange themselves in a crystal lattice would be determined by a balance of intermolecular forces. These forces would likely include van der Waals interactions, dipole-dipole interactions, and potentially weak C-H···N or C-H···O hydrogen bonds. The bulky and hydrophobic tert-butyl groups would likely play a significant role in the crystal packing, potentially leading to arrangements that maximize van der Waals contacts while accommodating the steric hindrance. The nitrogen atom of the pyridine ring could act as a hydrogen bond acceptor, and the oxygen atom of the tert-butoxy group could also participate in weak intermolecular interactions. However, without a determined crystal structure, any description of the packing motif and specific intermolecular contacts remains hypothetical.

Computational Chemistry and Theoretical Modeling of 4 Tert Butoxy Pyridine

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivitytandfonline.comtandfonline.comeurjchem.comdergipark.org.tr

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of molecules. By approximating the electron density, DFT methods can accurately predict molecular geometries, orbital energies, and reactivity indicators. For pyridine (B92270) derivatives, DFT calculations, often using the B3LYP functional with various basis sets, have provided detailed insights into their behavior. tandfonline.comtandfonline.comeurjchem.comnih.gov

Geometry Optimization and Conformational Analysistandfonline.compjbmb.org.pkwu.ac.th

The first step in the computational analysis of a molecule is typically the optimization of its geometry to find the most stable three-dimensional arrangement of its atoms. For molecules with flexible groups, such as the tert-butoxy (B1229062) group in 4-(tert-butoxy)pyridine, conformational analysis is crucial to identify the lowest energy conformer. pjbmb.org.pk

In related pyridine derivatives, DFT calculations have been used to determine preferred conformational arrangements. For instance, in a study on tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate, the molecular structure was optimized using the DFT/B3LYP method with a 6-311+G(2d,p) basis set, and the results were found to be consistent with experimental X-ray diffraction data. tandfonline.com Similarly, for other complex pyridine derivatives, geometry optimization reveals the planarity of the pyridine ring and the orientation of its substituents to minimize steric hindrance. This process involves calculating bond lengths, bond angles, and dihedral angles that correspond to the minimum total electronic energy.

Table 1: Representative Optimized Geometrical Parameters for a Pyridine Derivative

ParameterBond Length (Å) / Bond Angle (°)
C-N (pyridine)~1.34
C-C (pyridine)~1.39
C-O (ether)~1.37
O-C (tert-butyl)~1.45
C-N-C (pyridine)~117°
C-C-N (pyridine)~124°
C-O-C~118°

Note: The values in this table are representative and are based on typical bond lengths and angles found in similar pyridine ether structures. Actual values for this compound would be determined through specific DFT calculations.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Gap Analysistandfonline.comtandfonline.comeurjchem.comaimspress.com

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. eurjchem.comaimspress.com

For various pyridine derivatives, DFT calculations have been employed to determine the energies of the HOMO and LUMO. tandfonline.comtandfonline.comeurjchem.com In a study on a related pyridine compound, the HOMO-LUMO energy gap was calculated to be 3.97 eV, indicating a soft and highly reactive molecule. eurjchem.com The distribution of the HOMO and LUMO across the molecule provides further clues about its reactive sites. In many pyridine derivatives, the HOMO is often localized on the pyridine ring and the substituent, while the LUMO is also distributed over the aromatic system. nih.gov

Table 2: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Representative Pyridine Derivative

ParameterEnergy (eV)
EHOMO-6.5
ELUMO-1.5
HOMO-LUMO Gap (ΔE) 5.0

Note: These are illustrative values. The actual HOMO and LUMO energies for this compound would be determined from specific DFT calculations.

Molecular Electrostatic Potential (MEP) Surface Mappingtandfonline.comtandfonline.comuni-muenchen.de

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are prone to nucleophilic attack. uni-muenchen.deresearchgate.net

In computational studies of pyridine derivatives, MEP analysis reveals that the nitrogen atom of the pyridine ring is a region of strong negative potential, making it a likely site for protonation and interaction with electrophiles. tandfonline.comtandfonline.comresearchgate.net The tert-butoxy group, being electron-donating, would influence the electron density distribution on the pyridine ring, which can be visualized through the MEP surface.

Natural Bond Orbital (NBO) Analysismdpi.commdpi.comwisc.eduresearchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units. wisc.edu It examines charge transfer and hyperconjugative interactions between filled donor and empty acceptor orbitals, which contribute to the stability of the molecule. mdpi.commdpi.comresearchgate.net

In the context of pyridine derivatives, NBO analysis can reveal the nature of the bonds, such as the ionic character of the B-C bond in a boronate-substituted pyridine. It also quantifies the stabilization energies associated with intramolecular charge transfer interactions. For example, the interaction between a lone pair on a nitrogen or oxygen atom and an adjacent antibonding orbital can be quantified to understand the delocalization of electron density. researchgate.net

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)ripublication.comlehigh.eduunl.edusemanticscholar.org

Computational methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and properties of a molecule. ripublication.comlehigh.eduunl.edusemanticscholar.org

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. ripublication.comsemanticscholar.org These calculations can help in the assignment of experimental ¹H and ¹³C NMR spectra.

IR Spectroscopy: The vibrational frequencies in Infrared (IR) spectroscopy can be computed using DFT. The calculated frequencies are often scaled to better match experimental values and are used to assign the observed vibrational bands to specific molecular motions. ripublication.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of molecules. ripublication.com This method can determine the wavelengths of maximum absorption and the nature of the electronic transitions involved.

For various pyridine derivatives, theoretical calculations of spectroscopic data have shown good agreement with experimental findings, aiding in their structural characterization. tandfonline.comresearchgate.net

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). These models are predicated on the principle that the structural and physicochemical characteristics of a molecule dictate its activity and properties. For this compound, while specific QSAR/QSPR studies are not extensively documented in publicly available literature, the vast body of research on pyridine derivatives provides a robust framework for understanding how such models could be developed and applied.

QSAR and QSPR studies are instrumental in rational drug design and chemical process optimization. By quantifying the relationship between molecular descriptors and a particular endpoint, these models can be used to predict the activity or properties of novel compounds, prioritize candidates for synthesis and testing, and provide insights into the mechanisms of action or interaction. The general workflow for developing a QSAR/QSPR model involves dataset selection, calculation of molecular descriptors, variable selection, model generation, and rigorous validation.

Framework for QSAR/QSPR Modeling of Pyridine Derivatives

Research on various classes of pyridine derivatives has successfully employed QSAR and QSPR approaches to model a wide array of activities and properties. For instance, studies have focused on the anticancer, antihypertensive, and antioxidant activities of substituted pyridines. nih.govnih.govlp.edu.uachemrevlett.com Similarly, QSPR models have been developed to predict thermodynamic properties, partition coefficients, and other physicochemical parameters of pyridine compounds. researchgate.netresearchgate.net

These studies typically utilize a range of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These can be broadly categorized as:

0D-Descriptors: Atom and group counts.

1D-Descriptors: Molecular weight, and counts of functional groups.

2D-Descriptors: Topological indices that describe molecular branching and connectivity.

3D-Descriptors: Geometrical parameters that describe the three-dimensional shape and size of the molecule.

Physicochemical Descriptors: Parameters like logP (lipophilicity), molar refractivity, and polarizability.

Electronic Descriptors: Derived from quantum chemical calculations, these include dipole moment, frontier molecular orbital energies (HOMO and LUMO), and partial atomic charges.

Once a diverse set of descriptors is calculated for a series of pyridine derivatives, statistical methods such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), and machine learning algorithms like Artificial Neural Networks (ANN) are employed to build the predictive model. chemrevlett.combenthamdirect.com

Potential Application to this compound

For this compound, a QSAR or QSPR model would seek to correlate its biological activity or a specific property with descriptors that capture its unique structural features. The key structural elements of this compound that would be critical in such a model are the pyridine ring and the bulky tert-butoxy group at the 4-position.

The Pyridine Ring: The nitrogen atom in the pyridine ring influences its electronic properties, making it a hydrogen bond acceptor and imparting a dipole moment to the molecule. Descriptors related to the electronic environment of the pyridine nitrogen would likely be significant.

The Tert-Butoxy Group: This bulky, hydrophobic group will have a substantial impact on the steric and lipophilic properties of the molecule. Therefore, descriptors related to molecular volume, surface area, and lipophilicity (e.g., logP) would be expected to play a crucial role in any QSAR/QSPR model.

A hypothetical QSAR study on a series of 4-alkoxypyridines, including this compound, might aim to predict their inhibitory activity against a particular enzyme. The resulting model could reveal that the biological activity is positively correlated with the size of the alkoxy group and negatively correlated with its polarity.

Illustrative Data from QSAR/QSPR Studies on Pyridine Derivatives

To illustrate the nature of data generated in QSAR/QSPR studies, the following tables present hypothetical and representative findings based on published research on pyridine derivatives.

Table 1: Hypothetical QSAR Model for a Series of Pyridine Derivatives
CompoundExperimental pIC50Predicted pIC50Residual
Pyridine Derivative 15.205.150.05
Pyridine Derivative 25.855.90-0.05
Pyridine Derivative 36.106.050.05
This compound Analogue6.506.480.02
Pyridine Derivative 54.904.95-0.05
Table 2: Statistical Validation of a Hypothetical QSPR Model
Statistical ParameterValueDescription
R² (Coefficient of Determination)0.92Indicates a good fit of the model to the data.
Q² (Cross-validated R²)0.85Suggests good internal predictive ability.
R²_pred (External Validation)0.88Indicates good predictive power for new compounds.
RMSE (Root Mean Square Error)0.15Represents the standard deviation of the residuals.
Table 3: Key Molecular Descriptors in a Hypothetical QSAR Model for Pyridine Derivatives
DescriptorTypeSignificance
logPPhysicochemicalPositive correlation with activity, indicating the importance of lipophilicity.
Molecular Volume3DPositive correlation, suggesting that bulkier substituents enhance activity.
Dipole MomentElectronicNegative correlation, indicating that lower polarity is favorable.
LUMO EnergyElectronicNegative correlation, suggesting that electron-accepting ability is important.

These tables exemplify how QSAR/QSPR models provide quantitative insights into structure-activity and structure-property relationships. For this compound, such models would be invaluable for predicting its behavior in various biological and chemical systems, thereby guiding further research and application development.

Applications of 4 Tert Butoxy Pyridine in Advanced Organic Synthesis and Materials Science

Role as a Synthetic Intermediate for Functional Molecules

Polyfunctional pyridines are crucial intermediates in the synthesis of a wide array of biologically active and pharmaceutically relevant heterocyclic compounds. The development of novel synthetic routes to access these molecules is a significant focus in medicinal and organic chemistry.

In this context, derivatives of 4-aminopyridine (B3432731) serve as precursors for creating more complex pyridine (B92270) structures. For instance, N,N-di(tert-butoxycarbonyl)pyridin-4-amines, which are related to 4-(tert-butoxy)pyridine through the tert-butoxycarbonyl (Boc) protecting group, have been shown to undergo a novel rearrangement. When treated with a strong base like lithium diisopropylamide (LDA), these molecules rearrange to form tert-butyl 4-(tert-butoxycarbonylamino)nicotinates. This transformation provides a unique pathway to polyfunctional pyridines, which are valuable building blocks for further synthetic elaboration acs.orgacs.org.

Utility in the Construction of Complex Heterocyclic Systems

The synthesis of complex heterocyclic systems is a central theme in organic chemistry, driven by the prevalence of such motifs in natural products and pharmaceuticals acs.org. Pyridine derivatives are fundamental starting materials for constructing these elaborate structures.

One notable application involves the use of pyridine-containing synthons to build larger, more complex heterocyclic frameworks. For example, the pyridinooxazoline (PyOx) ligand system, which features a pyridine ring fused with an oxazoline (B21484) ring, represents a significant class of bidentate dinitrogen ligands employed in asymmetric catalysis. The synthesis of ligands like (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole, often abbreviated as (S)-t-BuPyOx, starts from commercially available picolinic acid (a pyridine derivative) and involves several steps, including amidation and cyclization, to construct the final complex heterocyclic system beilstein-journals.orgnih.govresearchgate.net. While not directly involving this compound, this illustrates how substituted pyridines are integral to the assembly of sophisticated heterocyclic structures used in modern synthesis.

Development as a Ligand in Coordination Chemistry

The nitrogen atom in the pyridine ring readily coordinates to metal ions, making pyridine and its derivatives essential ligands in coordination chemistry. The substituent at the 4-position of the pyridine ring can significantly influence the electronic properties and steric environment of the resulting metal complex, thereby tuning its reactivity and structural characteristics.

Design and Synthesis of Metal Complexes with this compound Ligands

The synthesis of metal complexes often involves the straightforward reaction of a metal salt with the desired ligand in a suitable solvent. For pyridine-type ligands, this process can lead to a diverse range of coordination compounds with varying geometries and nuclearities. For example, complexes with the general formula [MCl₂ (py)₄]ⁿ⁺ (where 'py' is a pyridine derivative) are common and typically feature a trans arrangement of the chloride ligands wikipedia.org.

While specific examples detailing the synthesis of metal complexes with this compound as the sole ligand are not extensively documented in the provided research, the synthesis of related complexes provides a clear blueprint. For instance, the preparation of a Cu(II) complex with 4-tert-butylpyridine (B128874) involves dissolving the copper salt and the ligand in distilled water, adjusting the pH, and allowing the complex to crystallize semanticscholar.org. This general methodology is applicable to a wide range of pyridine-based ligands, including this compound, to create novel metal-organic materials.

Investigation of Coordination Modes and Steric Effects of the tert-Butoxy (B1229062) Group

The size and shape of a ligand are critical factors that dictate the structure and stability of a metal complex. The tert-butoxy group is notably bulky, and its presence on a pyridine ligand introduces significant steric hindrance around the metal center. This steric bulk can influence the coordination number of the metal, the geometry of the complex, and the accessibility of the metal center to other molecules.

Table 1: Influence of Steric Effects on Metal Complex Properties
PropertyInfluence of Bulky Substituents (e.g., tert-Butoxy)Primary Cause
Formation ConstantDecreases, especially with substitution near the coordination siteEnthalpy and Entropy changes (restricted rotation) rsc.org
Coordination GeometryCan enforce lower coordination numbers or distorted geometriesSteric hindrance preventing ideal bond angles cam.ac.uk
Crystal PackingCreates voids or channels; prevents dense packingBulky group occupies significant volume
ReactivityCan protect the metal center or create a specific reaction pocketSteric shielding of the reactive metal site nih.gov

Catalytic Applications of Metal-4-(tert-Butoxy)pyridine Complexes

Metal complexes are widely used as catalysts in organic synthesis, and the ligands coordinated to the metal play a crucial role in determining the catalyst's activity and selectivity. Ligands can modify the electronic properties of the metal center, and their steric bulk can create a chiral environment or control substrate access.

Pyridine-containing ligands are integral to many catalytic systems. For example, iron complexes with bis(imino)pyridine ligands are active catalysts for the hydroboration of alkenes and alkynes nih.gov. Similarly, terpyridine-modified nickel complexes have been successfully used for challenging C(sp³)–C(sp³) cross-coupling reactions nih.gov. The substituent on the pyridine or terpyridine ligand is key to the catalyst's success. A bulky group like tert-butoxy can enhance catalyst stability and influence selectivity by creating a well-defined pocket around the active site. While specific catalytic applications of simple metal-4-(tert-butoxy)pyridine complexes are still an emerging area, the principles established with related systems suggest their potential in various transformations, including cross-coupling, hydrofunctionalization, and oxidation reactions nih.govwikipedia.org.

Exploration in Supramolecular Chemistry

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. The assembly of these complex structures is guided by the chemical information encoded in the individual molecular components.

Formation of Self-Assembled Systems

The ability of molecules to spontaneously organize into ordered structures, known as self-assembly, is a cornerstone of nanotechnology and materials science. While specific studies detailing the self-assembly of this compound are limited, its structural motifs suggest potential for forming such systems. The pyridine nitrogen can act as a hydrogen bond acceptor, while the tert-butyl group can engage in van der Waals interactions. These interactions are fundamental to the construction of supramolecular architectures.

In related systems, such as those involving functionalized p-tert-butylthiacalix iucr.orgarenes, the tert-butyl group plays a crucial role in directing the self-assembly of nanoscale particles. These complex systems demonstrate the importance of the tert-butyl moiety in creating specific, ordered supramolecular structures through controlled intermolecular interactions. The principles observed in these related molecules suggest a potential for this compound to be used in designing new self-assembled materials.

Host-Guest Interactions and Molecular Recognition

Host-guest chemistry involves the formation of unique complexes between a larger 'host' molecule and a smaller 'guest' molecule. This molecular recognition is driven by complementary shapes, sizes, and chemical properties. The pyridine component of this compound allows it to interact with host molecules that have complementary binding sites.

For instance, studies on p-tert-butylcalix researchgate.netarene have shown its ability to form host-guest complexes with various small molecules, including pyridine. iucr.org The calixarene (B151959) cavity encapsulates the guest molecule, driven by a combination of hydrophobic and C-H···π interactions. iucr.org While this research used pyridine as the guest, it highlights the capacity of the pyridine ring to participate in such recognition events. The presence of the bulky tert-butoxy group in this compound would sterically and electronically modulate these interactions, potentially leading to selective binding with specific host molecules. Research on macrocyclic polyethers has also shown that substituents on aromatic rings, such as a tert-butyl group, can influence the binding affinity of the host for various guest ions.

Hirshfeld Surface Analysis of Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this unique molecular surface, one can gain detailed insights into the nature and prevalence of different close contacts that govern the crystal packing.

A study on tert-butyl 4-[4-(difluoromethoxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, which contains a tert-butyl group, showed that H···H, O···H/H···O, and C···H/H···C contacts are the major contributors to the crystal packing. whiterose.ac.uk Similarly, the analysis of 2-{4-[(tert-butoxy-carbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid, a molecule containing both a pyridine ring and a tert-butoxy group, highlights the significance of C–H···O and N–H···O hydrogen bonds. tandfonline.com

Based on these related studies, a Hirshfeld analysis of this compound would be expected to show significant contributions from the following interactions:

Interaction TypeDescriptionExpected Contribution
H···H Contacts between hydrogen atoms; generally the most abundant type of interaction in organic crystals.Major
C–H···N Weak hydrogen bonds between a carbon-hydrogen bond and the nitrogen atom of the pyridine ring.Significant
C–H···O Weak hydrogen bonds involving the ether oxygen of the tert-butoxy group.Significant
C–H···π Interactions between C-H bonds and the aromatic π-system of the pyridine ring.Moderate
π···π Stacking Interactions between the aromatic rings of adjacent pyridine molecules.Possible, but may be hindered by the bulky tert-butyl group.

These interactions collectively dictate the supramolecular arrangement of the molecules in the solid state, influencing the material's physical properties. The red spots on a dnorm mapped Hirshfeld surface would indicate strong hydrogen bonding contacts, primarily involving the pyridine nitrogen and ether oxygen. whiterose.ac.uk

Potential in Advanced Material Development (e.g., Polymer Synthesis)

The tert-butoxy functional group is of significant interest in polymer chemistry, particularly as a protecting group for creating functional polymers. While the direct polymerization of this compound is not commonly reported, the polymerization of the closely related monomer, 4-tert-butoxystyrene (B1630329) (tBOS), provides a strong indication of its potential in materials science.

Poly(4-tert-butoxystyrene) (PtBOS) is a precursor to poly(4-hydroxystyrene) (PHS), a polymer widely used in photoresist technology for microelectronics. The tert-butoxy group is thermally or chemically labile, meaning it can be removed under specific conditions to reveal a hydroxyl group. This deprotection step changes the solubility of the polymer, which is the basis for its use in photolithography.

Recent advances have utilized Polymerization-Induced Self-Assembly (PISA) to synthesize block copolymer nanoparticles containing PtBOS. nih.gov For example, poly(N,N-dimethylacrylamide)-b-poly(4-tert-butoxystyrene) (PDMA-b-PtBOS) block copolymers have been prepared, which self-assemble into various morphologies, including inverse bicontinuous phases. nih.gov

Polymer SystemMonomersPolymerization MethodApplication/Feature
PDMA-b-PtBOS N,N-dimethylacrylamide, 4-tert-butoxystyreneRAFT Dispersion Polymerization (PISA)Formation of nanoparticles with inverse bicontinuous phases. nih.gov
TBSS 4-((tert-butoxycarbonyl)oxy)styrene, Sulfur dioxideRadical CopolymerizationPrecursor to alkali-soluble poly(4-hydroxystyrene-sulfone), used in chemically amplified photoresists. tcichemicals.com

The synthesis of these advanced polymer structures highlights the utility of the tert-butoxy group in creating functional materials. The analogous structure of this compound suggests its potential as a monomer or functional additive in the development of novel polymers with applications in electronics, coatings, and nanotechnology. The pyridine unit could introduce additional properties such as metal coordination capability, altered pH-responsiveness, and enhanced thermal stability.

Q & A

Q. What are the common synthetic routes for preparing 4-(tert-butoxy)pyridine, and how can reaction conditions be optimized?

The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. For example, tert-butoxide groups can be introduced via alkylation of pyridine derivatives using tert-butyl halides or tert-butyl alcohols under basic conditions (e.g., NaH or KOH). Optimization involves controlling steric hindrance from the tert-butyl group by adjusting reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF). Column chromatography on silica gel is commonly used for purification .

Q. How do spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • ¹H NMR : The tert-butyl group appears as a singlet at δ ~1.3 ppm (9H), while pyridine protons resonate between δ 7.0–8.5 ppm.
  • IR : A strong C-O-C stretching band near 1250 cm⁻¹ confirms the ether linkage.
  • Mass Spectrometry : Molecular ion peaks [M+H]⁺ should match the molecular weight (e.g., 165.24 g/mol for C₉H₁₃NO). Cross-validation with X-ray crystallography (for crystalline derivatives) ensures structural accuracy .

Q. What are the primary applications of this compound in coordination chemistry?

The tert-butoxy group acts as a sterically bulky ligand in metal complexes, stabilizing low-coordination states. For example, it can modify electronic properties in ruthenium-based sensitizers (analogous to bipyridyl ligands in dye-sensitized solar cells) by altering redox potentials and absorption spectra. Comparative studies with 2,2'-bipyridyl-4,4'-dicarboxylate derivatives are recommended .

Advanced Research Questions

Q. How do non-covalent interactions (π–π stacking, C–H⋯O) influence the supramolecular assembly of this compound derivatives?

Crystal packing analysis reveals that tert-butoxy groups participate in weak C–H⋯O hydrogen bonds (distance ~2.7–3.0 Å) with adjacent pyridine rings, forming dimeric structures. π–π stacking (interplanar distance ~3.5–3.6 Å) further stabilizes layered networks. Computational modeling (DFT or Hirshfeld surface analysis) can quantify these interactions and predict solubility or melting-point trends .

Q. What mechanistic insights explain the regioselective functionalization of this compound in cross-coupling reactions?

The tert-butoxy group directs electrophilic substitution to the para position via steric and electronic effects. For Suzuki-Miyaura coupling, the boronic acid reacts preferentially at the C-2/C-6 positions of pyridine due to reduced steric hindrance. Kinetic studies using in situ NMR or mass spectrometry can monitor intermediates (e.g., oxidative addition complexes) .

Q. How does the tert-butoxy substituent affect the compound’s photophysical properties compared to unsubstituted pyridine?

The electron-donating tert-butoxy group increases the HOMO energy of pyridine, red-shifting UV-Vis absorption bands (e.g., from 270 nm to 290 nm). Time-resolved fluorescence spectroscopy reveals extended excited-state lifetimes due to reduced non-radiative decay pathways. Comparative studies with methoxy or hydroxyl analogs are critical for isolating substituent effects .

Methodological Considerations

Q. What strategies mitigate decomposition of this compound under acidic or oxidative conditions?

  • Protection : Use inert atmospheres (N₂/Ar) to prevent oxidation.
  • Buffering : Maintain neutral pH during reactions to avoid acid-catalyzed ether cleavage.
  • Additives : Stabilize intermediates with chelating agents (e.g., EDTA) in metal-catalyzed reactions .

Q. How can computational methods (DFT, MD) predict the reactivity of this compound in novel reaction systems?

Density functional theory (DFT) calculates activation energies for key steps (e.g., transition states in nucleophilic substitutions). Molecular dynamics (MD) simulations model solvent effects and diffusion rates. Software like Gaussian or ORCA, combined with crystallographic data, validates predictions 12.

科研能力梳理总结12-提出科研问题,两本书
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Safety and Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential volatility.
  • Storage : Keep in amber glass bottles at 2–8°C under inert gas to prevent degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.